molecular formula C25H23N3O4S2 B11341338 N-(2-methoxyphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide

N-(2-methoxyphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide

Cat. No.: B11341338
M. Wt: 493.6 g/mol
InChI Key: BXJDCDMIGVLPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide is a structurally complex molecule featuring a 1H-imidazole core substituted with phenyl, (4-methylphenyl)sulfonyl, and thioacetamide groups. Its structural uniqueness arises from the combination of electron-withdrawing sulfonyl and electron-donating methoxyphenyl groups, which may influence solubility, stability, and intermolecular interactions.

Properties

Molecular Formula

C25H23N3O4S2

Molecular Weight

493.6 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H23N3O4S2/c1-17-12-14-19(15-13-17)34(30,31)25-24(27-23(28-25)18-8-4-3-5-9-18)33-16-22(29)26-20-10-6-7-11-21(20)32-2/h3-15H,16H2,1-2H3,(H,26,29)(H,27,28)

InChI Key

BXJDCDMIGVLPRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4OC

Origin of Product

United States

Biological Activity

N-(2-methoxyphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide, also known by its chemical identifiers and synonyms, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N3O5SC_{22}H_{23}N_{3}O_{5}S with a molecular weight of 441.5 g/mol. The compound features a complex structure that includes an imidazole ring, which is often associated with various biological activities.

Anti-inflammatory Activity

Research indicates that imidazole derivatives, including the target compound, exhibit significant anti-inflammatory effects. A study synthesized various imidazole derivatives and assessed their anti-inflammatory properties through in vivo models. The results demonstrated that certain compounds showed dual action as both anti-inflammatory and antifungal agents with reduced gastrointestinal irritation compared to traditional NSAIDs .

Antifungal Activity

The compound has been evaluated for its antifungal properties. In vitro assays revealed that it possesses antifungal activity against several strains of fungi. This dual activity (anti-inflammatory and antifungal) is particularly beneficial as it may reduce the need for polypharmacy in treating infections associated with inflammatory conditions .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. The imidazole moiety is known to interact with various biological targets, potentially modulating signaling pathways related to inflammation and infection .

Case Studies

  • Study on Imidazole Derivatives : A comprehensive study synthesized multiple imidazole derivatives, including the target compound. The research found that derivatives with methoxy and sulfonyl groups exhibited enhanced anti-inflammatory and antifungal activities compared to their counterparts without these substituents .
  • Pharmacological Evaluation : In a pharmacological evaluation involving animal models, the compound demonstrated significant reduction in inflammation markers and improved recovery from fungal infections when administered at therapeutic doses .

Data Tables

Property Value
Molecular FormulaC22H23N3O5S
Molecular Weight441.5 g/mol
Anti-inflammatory ActivitySignificant
Antifungal ActivityPositive against several strains

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of N-(2-methoxyphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide. The National Cancer Institute (NCI) has evaluated similar compounds, revealing significant antitumor activity against various human cancer cell lines. For instance, compounds with analogous structures exhibited mean growth inhibition (GI) values indicating effective cytotoxicity against cancer cells, with some achieving GI values as low as 15.72 µM .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, including the formation of the imidazole ring and the introduction of the sulfonamide group. Understanding the SAR is crucial for optimizing the compound's efficacy and minimizing toxicity.

Case Studies

  • In Vitro Studies : A study on a related compound demonstrated significant inhibition rates against several cancer cell lines, including breast and colon cancers, supporting the potential application of this compound in clinical settings .
    Cell LineInhibition (%)
    MDA-MB-23175.99
    HCT11667.55
    A54965.46
  • Animal Models : Preliminary animal studies have indicated that compounds with similar structures can significantly reduce tumor size in xenograft models, suggesting a promising avenue for further research.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Imidazole Modifications

The target compound’s 1H-imidazole core is substituted at positions 2, 4, and 3. Key analogs include:

Compound Name Substituents Key Structural Differences References
N-(4-Chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide 1-methyl, 5-phenyl, 2-sulfanylacetamide Chlorophenyl vs. methoxyphenyl; absence of sulfonyl group
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate 4-(4-fluorophenyl), 2-methylsulfinyl, 5-pyridyl Sulfinyl group instead of sulfonyl; fluorophenyl substitution
N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide Benzimidazole core, 5-methylsulfonyl Benzimidazole vs. imidazole; ethyl substitution
  • Electron-Withdrawing Groups : The sulfonyl group in the target compound enhances stability and hydrogen-bonding capacity compared to sulfanyl or sulfinyl analogs .
  • Aromatic Substitutions : The 2-methoxyphenyl group may improve solubility relative to chlorophenyl or fluorophenyl analogs, as methoxy groups reduce hydrophobicity .

Physicochemical Properties

Property Target Compound Analog () Analog ()
Molecular Weight ~550 g/mol (estimated) 385.87 g/mol 462.52 g/mol
LogP ~3.5 (predicted) 3.1 2.8
Hydrogen Bond Acceptors 6 4 7
Solubility Low (due to sulfonyl) Moderate Low (hydrate form)
  • Crystallography : Analogs like N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide form intermolecular hydrogen bonds (C–H⋯O) stabilizing crystal packing . Similar interactions are likely in the target compound.
  • Thermal Stability : Sulfonyl-containing imidazoles generally exhibit higher melting points (>200°C) than sulfanyl derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.